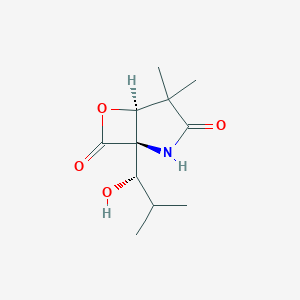
1-Boc-4-(6-氯-5-硝基-4-嘧啶基)哌嗪
描述
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is a chemical compound with the CAS Number: 147539-23-9 . Its IUPAC name is tert-butyl 4- (6-chloro-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate . The molecular weight of this compound is 343.77 .
Molecular Structure Analysis
The InChI code for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is 1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
Drug Development and Synthesis
This compound is primarily used in the pharmaceutical industry as a building block for the synthesis of more complex molecules. Its reactive nitro group and the protective Boc group make it a versatile intermediate in the construction of various drug candidates, particularly those targeting neurological disorders .
Material Science
In material science, the compound’s unique structure allows for the development of novel polymeric materials. Researchers can incorporate it into polymers to enhance their properties, such as increasing thermal stability or modifying electrical conductivity .
Chemical Synthesis
The compound serves as a key reagent in chemical synthesis, especially in the formation of heterocyclic compounds. These heterocycles are crucial in developing new chemicals with potential applications in dyes, pigments, and organic light-emitting diodes (OLEDs) .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in various analytical techniques, including mass spectrometry and chromatography, to identify or quantify other substances .
Biological Studies
The compound’s ability to cross biological membranes due to its piperazine moiety makes it useful in studying cell permeability and transport mechanisms. It can serve as a model compound to understand how drugs are absorbed and distributed in the body .
Agricultural Research
In the field of agriculture, research into this compound’s derivatives could lead to the development of new pesticides or herbicides. Its structural features allow for the exploration of bioactive molecules that can selectively target pests without harming crops .
Environmental Science
Environmental scientists can use this compound to study the degradation of nitroaromatic compounds in the environment. Understanding its breakdown can help in assessing the environmental impact of similar structures .
Computational Chemistry
Finally, in computational chemistry, the compound’s structure can be used to model interactions with biological targets. Simulations and molecular docking studies can predict how the compound or its derivatives might interact with enzymes or receptors .
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing the compound’s dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEVKGIBOLXNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614407 | |
| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine | |
CAS RN |
147539-23-9 | |
| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

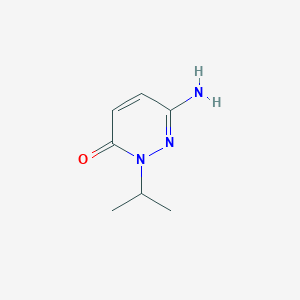
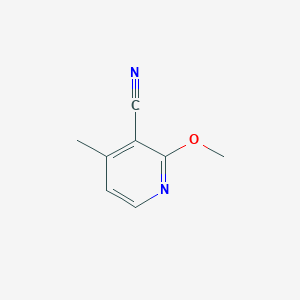
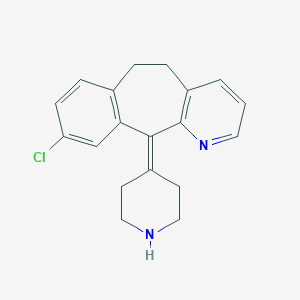
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
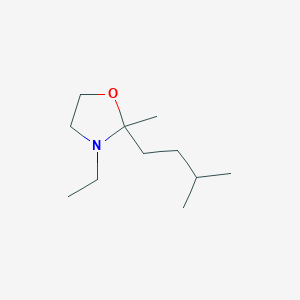

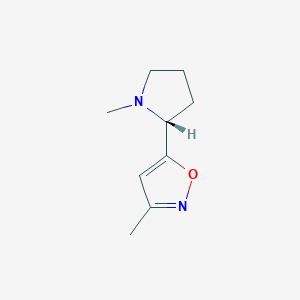
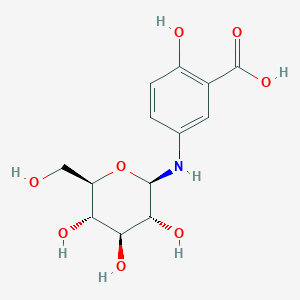

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)

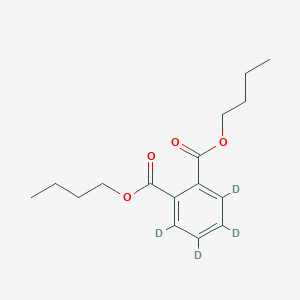
![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)
